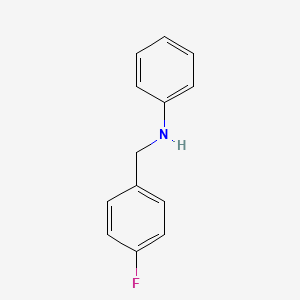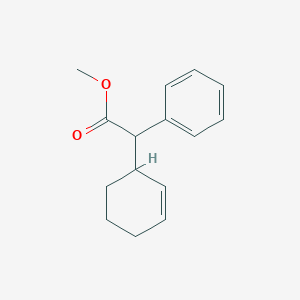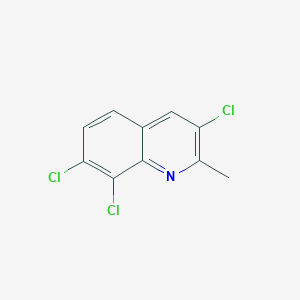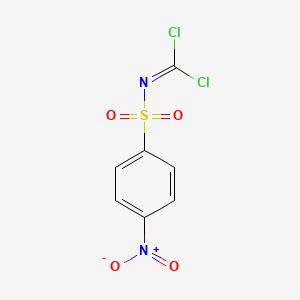
(4-Nitrobenzene-1-sulfonyl)carbonimidoyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrobenzene-1-sulfonyl)carbonimidoyl is a chemical compound that features a nitro group, a sulfonyl group, and a carbonimidoyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrobenzene-1-sulfonyl)carbonimidoyl typically involves multi-step reactions starting from benzene derivatives. One common route includes the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonyl group.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrobenzene-1-sulfonyl)carbonimidoyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce various substituents onto the benzene ring .
Applications De Recherche Scientifique
(4-Nitrobenzene-1-sulfonyl)carbonimidoyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Nitrobenzene-1-sulfonyl)carbonimidoyl involves its ability to participate in electrophilic aromatic substitution reactions. The nitro and sulfonyl groups are electron-withdrawing, making the benzene ring less reactive towards electrophiles. This influences the compound’s reactivity and the types of reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the carbonimidoyl group.
4-Nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of the carbonimidoyl group.
4-Nitrobenzene-1-sulfonamide: Features a sulfonamide group instead of the carbonimidoyl group.
Uniqueness
(4-Nitrobenzene-1-sulfonyl)carbonimidoyl is unique due to the presence of the carbonimidoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .
Propriétés
Numéro CAS |
81066-77-5 |
|---|---|
Formule moléculaire |
C7H4Cl2N2O4S |
Poids moléculaire |
283.09 g/mol |
Nom IUPAC |
N-(dichloromethylidene)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H4Cl2N2O4S/c8-7(9)10-16(14,15)6-3-1-5(2-4-6)11(12)13/h1-4H |
Clé InChI |
KGFNABUFHNXRGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)
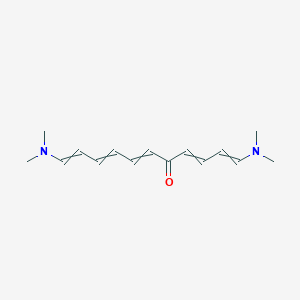
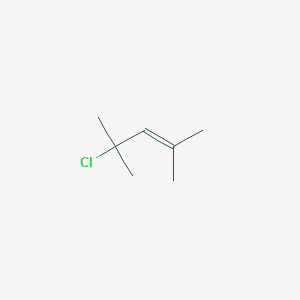

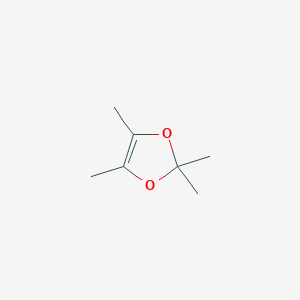

![4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14414276.png)

![3-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14414287.png)

